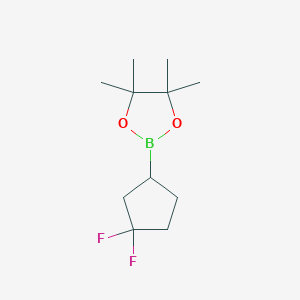
5-Bromo-3-(bromomethyl)-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(bromomethyl)-1,2-oxazole is a heterocyclic organic compound that contains both bromine and oxazole functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(bromomethyl)-1,2-oxazole typically involves the bromination of 3-(bromomethyl)-1,2-oxazole. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, safety, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(bromomethyl)-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of dehalogenated oxazole compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, dehalogenated oxazoles, and oxidized oxazole derivatives .
Scientific Research Applications
5-Bromo-3-(bromomethyl)-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(bromomethyl)-1,2-oxazole involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the oxazole ring can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-nitrobenzoic acid
- 5-Bromo-3-methylpyridin-2-amine
- 5-Bromo-2-methylpyridin-3-amine
Uniqueness
5-Bromo-3-(bromomethyl)-1,2-oxazole is unique due to the presence of both bromine and oxazole functional groups, which confer distinct reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C4H3Br2NO |
|---|---|
Molecular Weight |
240.88 g/mol |
IUPAC Name |
5-bromo-3-(bromomethyl)-1,2-oxazole |
InChI |
InChI=1S/C4H3Br2NO/c5-2-3-1-4(6)8-7-3/h1H,2H2 |
InChI Key |
GDHIHPNQIGGZQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


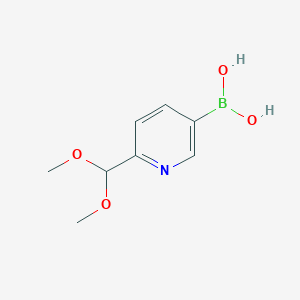
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
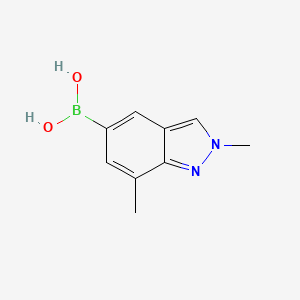

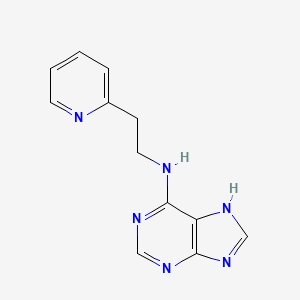

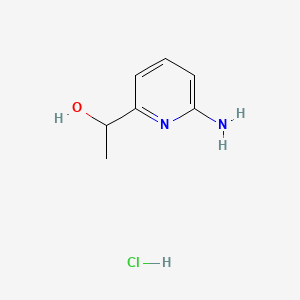
![2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)

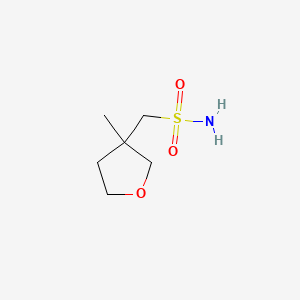
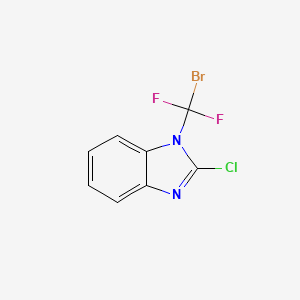

![1H-pyrazolo[3,4-b]pyridin-5-ol hydrochloride](/img/structure/B13468398.png)
